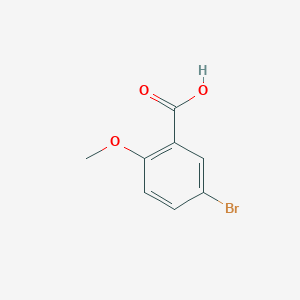
5-Bromo-2-methoxybenzoic acid
Cat. No. B1268626
Key on ui cas rn:
2476-35-9
M. Wt: 231.04 g/mol
InChI Key: JFDUXZIRWBYBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06858600B2
Procedure details


10.07 ml (138.8 mmol, 2.2 eqv) SOCl2 was added to a solution of 14.77 g (63.9 mmol) 5-Bromo-2-methoxy-benzoic acid (17) in 140 ml dry toluene, followed by 0.5 ml (6.5 mmol, 0.1 eqv) DMF. After stirring this solution for 1.5 h at 70° C. the solvent was evaporated and the the crude acyl chloride was dissolved in 75 ml of dry benzene. This solution was then added cautiously under stirring to a suspension of 10.30 g (77.3 mmol, 1.2 eqv) AlCl3 in 80 ml dry benzene at 10° C. After complete addition the resulting mixture was refluxed for 5 h and then quenched by adding H2O and conc. hydrochloric acid. The aq. layer was extracted with EtOAc and the comb. org. fractions were dried over NaSO4 and evaporated. Column chromatography (CH2Cl2) yielded 16.03 g (57.9 mmol, 90%) 18 as a yellow solid: Rf (CH2Cl2) 0.67; 1H NMR (500 MHz, CDCl3) δ 6.99 (d, 1H, J=8.99 Hz), 7.52-7.68 (m, 6H), 7.70 (d, 1H, J=2.36 Hz), 11.91 (s, 1H); LRMS (EI) m/z 278 (80), 277 (100), 276 (86), 275 (92), 201 (31), 200 (22), 199 (30), 198 (20), 105 (63), 77 (57), 63 (19); HRMS (EI) Calcd. for C13H9BrO2: 275.978591. Found: 275.977717.






Identifiers


|
REACTION_CXSMILES
|
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[CH:8][C:9]([O:15]C)=[C:10]([CH:14]=1)[C:11]([OH:13])=O.CN(C=O)C.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1.C1C=CC=CC=1.C(Cl)Cl>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([OH:15])=[C:10]([C:11]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:14]=2)=[O:13])[CH:14]=1 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
|
Name
|
|
|
Quantity
|
14.77 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)OC
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring this solution for 1.5 h at 70° C. the solvent
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the the crude acyl chloride was dissolved in 75 ml of dry benzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution was then added cautiously
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition the resulting mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 5 h
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding H2O and conc. hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aq. layer was extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
fractions were dried over NaSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 57.9 mmol | |
| AMOUNT: MASS | 16.03 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 181.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

